molecular formula C19H19BrN6O2 B2471013 8-((E)-2-((Z)-2-bromo-3-phenylallylidene)hydrazinyl)-7-((E)-but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 306732-92-3

8-((E)-2-((Z)-2-bromo-3-phenylallylidene)hydrazinyl)-7-((E)-but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2471013
CAS RN: 306732-92-3
M. Wt: 443.305
InChI Key: GQDDPRNSWSTIRY-TUJMHWHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((E)-2-((Z)-2-bromo-3-phenylallylidene)hydrazinyl)-7-((E)-but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H19BrN6O2 and its molecular weight is 443.305. The purity is usually 95%.
BenchChem offers high-quality 8-((E)-2-((Z)-2-bromo-3-phenylallylidene)hydrazinyl)-7-((E)-but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((E)-2-((Z)-2-bromo-3-phenylallylidene)hydrazinyl)-7-((E)-but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic and Computational Studies

Research by Mabied et al. (2014) focused on the crystal structure of a substituted purine derivative related to caffeine, providing insights into its nonplanar configuration and stabilization by intermolecular hydrogen bonds and π interactions. This study lays the groundwork for understanding the structural aspects of purine derivatives, which is crucial for their application in drug design (Mabied et al., 2014).

Synthesis and Functional Derivatives

Korobko (2016) explored the synthesis of new functional derivatives of 7-arylalkyl-8-hydrazine theophyllines, highlighting their potential in pharmacotherapy for various conditions such as depression and infectious diseases. The study emphasizes the synthetic potential of these compounds for creating biologically active substances (Korobko, 2016).

Anticancer, Anti-HIV-1, and Antimicrobial Activities

Research into novel purine antimetabolites has revealed the potential of 8-substituted methylxanthine derivatives for in vitro anticancer, anti-HIV-1, and antimicrobial activities. Studies by Rida et al. (2007) identified compounds with significant activity against leukemia, colon cancer, and renal cancer, as well as antimicrobial properties against various pathogens (Rida et al., 2007).

properties

IUPAC Name

8-[(2E)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN6O2/c1-3-4-10-26-15-16(25(2)19(28)23-17(15)27)22-18(26)24-21-12-14(20)11-13-8-6-5-7-9-13/h3-9,11-12H,10H2,1-2H3,(H,22,24)(H,23,27,28)/b4-3+,14-11-,21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDDPRNSWSTIRY-TUJMHWHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C2=C(N=C1NN=CC(=CC3=CC=CC=C3)Br)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C2=C(N=C1N/N=C/C(=C/C3=CC=CC=C3)/Br)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((E)-2-((Z)-2-bromo-3-phenylallylidene)hydrazinyl)-7-((E)-but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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